- Dialkylzinc-accelerated α-trifluoromethylation of carbonyl compounds catalyzed by late-transition-metal complexes, Chemistry Letters, 2008, 37(10), 1080-1081
Cas no 95524-19-9 (2-(trifluoromethyl)cyclopentan-1-one)
95524-19-9 structure
Product Name:2-(trifluoromethyl)cyclopentan-1-one
Número CAS:95524-19-9
MF:C6H7F3O
Megavatios:152.114392518997
MDL:MFCD08166673
CID:803246
PubChem ID:11321050
Update Time:2024-10-25
2-(trifluoromethyl)cyclopentan-1-one Propiedades químicas y físicas
Nombre e identificación
-
- 2-(Trifluoromethyl)cyclopentanone
- 2-(trifluoromethyl)cyclopentan-1-one
- 2-TRIFLUOROMETHYLCYCLOPENTANONE
- Cyclopentanone,2-(trifluoromethyl)-
- 2-(Trifluoromethyl)-Cyclopentanone
- Cyclopentanone, 2-(trifluoromethyl)
- 2-(Trifluoromethyl)cyclopentanone (ACI)
- 2-Trifluoromethyl-cyclopentanone
- AKOS006284242
- MFCD08166673
- CS-15870
- CS-0060764
- W18406
- 95524-19-9
- DTXSID30462197
- Cyclopentanone, 2-(trifluoromethyl)-
- LQVDWRMXWKNZNG-UHFFFAOYSA-N
- EN300-1601078
- DB-088880
-
- MDL: MFCD08166673
- Renchi: 1S/C6H7F3O/c7-6(8,9)4-2-1-3-5(4)10/h4H,1-3H2
- Clave inchi: LQVDWRMXWKNZNG-UHFFFAOYSA-N
- Sonrisas: O=C1C(C(F)(F)F)CCC1
Atributos calculados
- Calidad precisa: 152.04500
- Masa isotópica única: 152.04489933g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 1
- Complejidad: 150
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.5
- Superficie del Polo topológico: 17.1Ų
Propiedades experimentales
- PSA: 17.07000
- Logp: 1.91790
2-(trifluoromethyl)cyclopentan-1-one Datos Aduaneros
- Código HS:2914700090
- Datos Aduaneros:
中国海关编码:
2914700090概述:
2914700090 其他酮及醌的卤化、磺化衍生物(包括硝化和亚硝化衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙酮报明包装
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2-(trifluoromethyl)cyclopentan-1-one PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB03098-1g |
2-(trifluoromethyl)cyclopentanone |
95524-19-9 | 95% | 1g |
$625 | 2023-09-07 | |
| Chemenu | CM420184-100mg |
Cyclopentanone, 2-(trifluoromethyl)- |
95524-19-9 | 95%+ | 100mg |
$108 | 2024-07-18 | |
| Chemenu | CM420184-250mg |
Cyclopentanone, 2-(trifluoromethyl)- |
95524-19-9 | 95%+ | 250mg |
$185 | 2024-07-18 | |
| eNovation Chemicals LLC | Y0995921-1g |
2-(trifluoromethyl)cyclopentanone |
95524-19-9 | 95% | 1g |
$450 | 2024-08-02 | |
| eNovation Chemicals LLC | Y1126232-250mg |
2-Trifluoromethyl-cyclopentanone |
95524-19-9 | 95% | 250mg |
$315 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126232-500mg |
2-Trifluoromethyl-cyclopentanone |
95524-19-9 | 95% | 500mg |
$500 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126232-1g |
2-Trifluoromethyl-cyclopentanone |
95524-19-9 | 95% | 1g |
$890 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126232-5g |
2-Trifluoromethyl-cyclopentanone |
95524-19-9 | 95% | 5g |
$3355 | 2024-07-28 | |
| Chemenu | CM420184-1g |
Cyclopentanone, 2-(trifluoromethyl)- |
95524-19-9 | 95%+ | 1g |
$462 | 2024-07-18 | |
| Enamine | EN300-1601078-0.05g |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95% | 0.05g |
$168.0 | 2023-06-04 |
2-(trifluoromethyl)cyclopentan-1-one Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Diethylzinc Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → 0 °C; 3 h, 0 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 0 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 0 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 Reagents: Diethylzinc ; 30 min, 0 °C; 20 h, -78 °C
1.3 Reagents: Triethylborane , Oxygen ; 20 h, -78 °C
1.2 Reagents: Diethylzinc ; 30 min, 0 °C; 20 h, -78 °C
1.3 Reagents: Triethylborane , Oxygen ; 20 h, -78 °C
Referencia
- Zincate-type enolate for radical α-trifluoromethylation, Tetrahedron Letters, 2007, 48(50), 8922-8925
Métodos de producción 3
Condiciones de reacción
Referencia
- Photochemistry of 2-(perfluoroalkyl)cycloalkanones, Journal of Fluorine Chemistry, 1986, 30(4), 471-5
Métodos de producción 4
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Bi(CF3)3/Cu(OCOCH3)2 - a new system for the synthesis of 2-trifluoromethylcycloalkan-1-ones, trifluoromethylanilines and phenyl(trifluoromethyl)sulfane, Journal of Fluorine Chemistry, 2000, 106(2), 217-221
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Oxygen Solvents: Acetonitrile , Water ; 241 min, 20 - 25 °C
Referencia
- Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates, Organic Letters, 2021, 23(13), 5107-5112
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Diethylzinc Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
Referencia
- Theoretical study on radical trifluoromethylation of silyl enol ethers accelerated via complexation with dialkylzinc, Heterocycles, 2015, 90(2), 907-917
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Diethylzinc Solvents: Hexane ; 1 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: Triethylborane , Oxygen Solvents: Hexane ; 24 h, -78 °C
1.3 Solvents: Acetic acid , Tetrahydrofuran
1.2 Reagents: Triethylborane , Oxygen Solvents: Hexane ; 24 h, -78 °C
1.3 Solvents: Acetic acid , Tetrahydrofuran
Referencia
- Preparation of α-trifluoromethyl ketones from silyl enol ethers and iodotrifluoromethane, Japan, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Diethylzinc Solvents: Tetrahydrofuran , Hexane ; 1 h, 0 °C
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
Referencia
- Radical Trifluoromethylation of Ketone Silyl Enol Ethers by Activation with Dialkylzinc, Organic Letters, 2006, 8(21), 4671-4673
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 60 min, -78 °C
1.2 Reagents: Triethylborane Solvents: Hexane ; 15 s, -78 °C; 5 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ; -78 °C → rt
1.2 Reagents: Triethylborane Solvents: Hexane ; 15 s, -78 °C; 5 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ; -78 °C → rt
Referencia
- Radical trifluoromethylation of ketone Li enolates, Tetrahedron, 2006, 62(30), 7199-7203
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 60 min, -78 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran
1.3 Reagents: Triethylborane Solvents: Hexane ; 15 s
1.4 Reagents: Acetic acid Solvents: Water ; 5 min, -78 °C; -78 °C → rt
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran
1.3 Reagents: Triethylborane Solvents: Hexane ; 15 s
1.4 Reagents: Acetic acid Solvents: Water ; 5 min, -78 °C; -78 °C → rt
Referencia
- Facile Radical Trifluoromethylation of Lithium Enolates, Organic Letters, 2005, 7(22), 4883-4885
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
1.2 Reagents: Titanium isopropoxide ; 30 min, -78 °C
1.3 Reagents: Triethylborane ; 2 h, -78 °C
1.4 Reagents: Acetic acid ; -78 °C → rt
1.2 Reagents: Titanium isopropoxide ; 30 min, -78 °C
1.3 Reagents: Triethylborane ; 2 h, -78 °C
1.4 Reagents: Acetic acid ; -78 °C → rt
Referencia
- Radical trifluoromethylation of Ti ate enolate: Possible intervention of transformation of Ti(IV) to Ti(III) for radical termination, Journal of Fluorine Chemistry, 2006, 127(4-5), 539-544
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Ammonium persulfate Catalysts: Silver nitrate Solvents: tert-Butanol , Water ; 12 h, 30 °C
Referencia
- Radical Desulfur-Fragmentation and Reconstruction of Enol Triflates: Facile Access to α-Trifluoromethyl Ketones, Angewandte Chemie, 2017, 56(5), 1338-1341
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile , Water ; 3 h, 30 ± 5 °C
Referencia
- Direct C(sp3)-H trifluoromethylation of unactivated alkanes enabled by multifunctional trifluoromethyl copper complexes, Angewandte Chemie, 2021, 60(10), 5467-5474
2-(trifluoromethyl)cyclopentan-1-one Raw materials
- Trifluoroiodomethane
- 1-Cyclopenten-1-ol, acetate
- cyclopent-1-en-1-yl trifluoromethanesulfonate
- Sodium Triflinate
- 1-Pyrrolidino-1-cyclopentene
- Cyclopentanone
- 1-(Trimethylsiloxy)cyclopentene
- 4-[2-(Trifluoromethyl)-1-cyclopenten-1-yl]morpholine
- Bpycu(CF3)3
2-(trifluoromethyl)cyclopentan-1-one Preparation Products
2-(trifluoromethyl)cyclopentan-1-one Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:95524-19-9)2-(trifluoromethyl)cyclopentan-1-one
Número de pedido:A902231
Estado del inventario:in Stock
Cantidad:1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:10
Precio ($):337.0
Correo electrónico:sales@amadischem.com
2-(trifluoromethyl)cyclopentan-1-one Literatura relevante
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Related Categories
- Disolventes y Químicos Orgánicos Compuestos Orgánicos compuestos orgánicos de oxígeno Compuestos organo-oxigenados Cetonas, solo salida de texto traducido.
- Disolventes y Químicos Orgánicos Compuestos Orgánicos compuestos orgánicos de oxígeno Compuestos organo-oxigenados Compuestos carbonilo Cetonas, solo salida de texto traducido.
95524-19-9 (2-(trifluoromethyl)cyclopentan-1-one) Productos relacionados
- 129922-40-3(1,3-Cyclopentanedione, 2-methyl-2-(trifluoromethyl)-)
- 89049-67-2(1,3-Cyclopentanedione, 2-(trifluoromethyl)-)
- 56734-74-8(2-(Trifluoromethyl)cyclohexanone)
- 869983-80-2(CYCLOHEXANONE, 2-METHYL-6-(TRIFLUOROMETHYL)-)
- 108162-62-5(3,6-Octanedione, 4,5-bis(trifluoromethyl)-)
- 108162-60-3(2,5-Hexanedione, 3,4-bis(trifluoromethyl)-)
- 56734-78-2(3-Pentanone, 1,1,1-trifluoro-2-methyl-)
- 132091-70-4(6-Undecanone, 5-(trifluoromethyl)-)
- 76079-97-5(2,4-Pentanedione, 3-(trifluoromethyl)-)
- 60719-13-3(Cycloheptanone,2-(trifluoromethyl)-)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:95524-19-9)2-(trifluoromethyl)cyclopentan-1-one
Pureza:99%
Cantidad:1g
Precio ($):337.0